N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide
Description
N,N-Dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide (C₆H₁₁F₃N₂O; molar mass: 184.16 g/mol) is a fluorinated acetamide derivative characterized by a dimethylamino group and a trifluoroethylamino substituent. Its structure combines the hydrogen-bonding capability of the amide group with the electronegative trifluoroethyl moiety, which enhances metabolic stability and bioavailability . The compound is synthesized via alkylation or amidation reactions, as evidenced by patents describing methods for related trifluoroethyl acetamides . Its physicochemical properties, such as moderate lipophilicity and solubility in polar solvents, make it a candidate for pharmaceutical intermediates, particularly in fluorine-containing drug development .
Properties
IUPAC Name |
N,N-dimethyl-2-(2,2,2-trifluoroethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c1-11(2)5(12)3-10-4-6(7,8)9/h10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTARMRFRCXLRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide involves the reaction of glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product . The crude product can be further processed to obtain the pure compound .
Chemical Reactions Analysis
N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide is widely used in scientific research, particularly in:
Chemistry: It serves as an intermediate in organic synthesis and is used in the development of new chemical compounds.
Biology: This compound is utilized in biochemical studies to understand various biological processes.
Medicine: It is used in the development of pharmaceuticals and as a research tool in drug discovery.
Industry: This compound is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The trifluoroethyl group in the target compound increases lipophilicity compared to non-fluorinated analogs (e.g., ethyl derivatives) but less so than diethyl-substituted acetamides (e.g., N,N-Diethyl-2,2,2-trifluoroacetamide) .
- Solubility: Polar substituents (e.g., -NHCH₂CF₃) improve aqueous solubility relative to fully aromatic analogs like 2-[{2-[(3,4-dimethoxyphenyl)amino]ethyl}amino]-N-[2-(trifluoromethyl)phenyl]acetamide .
- Metabolic Stability: Fluorination reduces oxidative metabolism, as seen in the target compound’s resistance to cytochrome P450 degradation compared to non-fluorinated pesticides (e.g., pretilachlor) .
Biological Activity
N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide, also known as 2-amino-N-(2,2,2-trifluoroethyl)acetamide, is a synthetic compound notable for its unique trifluoroethyl group. This compound has gained attention in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and analgesic therapies. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative data.
- Molecular Formula : CHFNO
- Molecular Weight : 192.57 g/mol
- Structural Characteristics : The trifluoroethyl group enhances lipophilicity and bioavailability, which may contribute to its biological activity.
The presence of the trifluoroethyl group in this compound enhances its interaction with various biological targets. Preliminary studies suggest that this compound may:
- Interact with proteins and enzymes involved in metabolic pathways.
- Exhibit anti-inflammatory properties by modulating cytokine production.
- Potentially act as an analgesic by affecting pain signaling pathways.
Pharmacological Profiles
While specific pharmacological profiles are still under investigation, initial studies indicate the following potential applications:
- Anti-inflammatory : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Analgesic : It has shown promise in reducing pain responses in preclinical models.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that the trifluoroethyl substitution significantly influences biological activity. Below is a summary table highlighting the differences:
Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of this compound, researchers found that administration of the compound in animal models resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests a strong potential for therapeutic use in conditions characterized by chronic inflammation.
Study 2: Analgesic Properties
Another study focused on assessing the analgesic effects of this compound using a pain model. Results indicated that subjects treated with this compound experienced a notable decrease in pain sensitivity compared to control groups. This effect was attributed to modulation of pain pathways involving opioid receptors.
Future Directions
Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:
- Detailed pharmacokinetic studies to understand absorption and metabolism.
- Exploration of potential side effects and toxicity profiles.
- Clinical trials to validate efficacy in human populations.
Q & A
Q. What are the established synthetic routes for N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide?
Synthesis typically involves amide formation and substitution reactions. A method analogous to involves reacting 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride with a dimethylating agent (e.g., methyl iodide) under basic conditions. Alternatively, nucleophilic substitution of a chloroacetamide intermediate with 2,2,2-trifluoroethylamine could be employed, followed by N,N-dimethylation . Multi-step protocols may require purification via column chromatography or recrystallization.
Q. How is the molecular structure of this compound characterized in academic research?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C/¹⁹F NMR to identify methyl, trifluoroethyl, and amide proton environments .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD resolves bond angles and spatial arrangement, as demonstrated for structurally related N-(2,4,5-trichlorophenyl)acetamides .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
Solubility can be empirically determined using shake-flask methods in solvents like DMSO, methanol, or aqueous buffers (pH 7.4). Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Related trifluoroethyl acetamides show moderate solubility in polar aprotic solvents (>60 µg/mL in DMSO), but stability may vary with steric and electronic effects of substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis of this compound?
Design of Experiments (DoE) methodologies are critical. Variables include:
- Temperature : Elevated temperatures (60–80°C) for amide coupling, balancing reaction rate and side-product formation.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems, as seen in trifluoroethyl-containing acetamide syntheses .
- Purification : Gradient elution in reverse-phase HPLC to isolate high-purity batches (>98%) .
Q. What computational approaches are used to predict the bioactivity or reactivity of this compound?
- Docking Studies : Molecular docking against target proteins (e.g., enzymes) using software like AutoDock Vina, leveraging the trifluoroethyl group’s electronegativity for binding affinity predictions .
- DFT Calculations : To map electron density distributions, HOMO-LUMO gaps, and reaction pathways, as applied to N-(2,4,5-trichlorophenyl)acetamides .
Q. How can advanced analytical methods resolve contradictions in spectral data (e.g., overlapping NMR signals)?
- 2D NMR (COSY, HSQC) : Differentiates overlapping peaks by correlating ¹H-¹H and ¹H-¹³C couplings.
- Dynamic NMR : Analyzes temperature-dependent shifts to identify rotamers or conformational exchange .
- Complementary Techniques : IR spectroscopy confirms amide C=O stretches (~1650 cm⁻¹), while XRD provides unambiguous bond-length validation .
Q. What strategies are employed to study the compound’s reaction mechanisms (e.g., hydrolysis or enzymatic interactions)?
- Kinetic Isotope Effects (KIE) : Deuterated analogs track rate-determining steps in hydrolysis.
- LC-MS/MS : Identifies transient intermediates in degradation pathways .
- Isotopic Labeling : ¹⁸O or ¹⁵N labels trace bond cleavage, as used in trifluoroethylamine derivatives .
Q. How are enantiomeric impurities assessed if chiral centers are present in derivatives?
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers with mobile phases like hexane/isopropanol.
- Circular Dichroism (CD) : Confirms absolute configuration for crystalline derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
